
Benzetimide hydrochloride
Beschreibung
Historical Context and Research Significance of Benzetimide (B37474) Hydrochloride
The exploration of benzetimide hydrochloride is rooted in the broader history of research into anticholinergic compounds. wikipedia.orgnih.gov These agents, which counteract the effects of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, have been studied for centuries, initially through the use of naturally occurring alkaloids like atropine (B194438) found in plants such as Atropa belladonna. wikipedia.orgnih.gov The development of synthetic anticholinergics like this compound marked a significant advancement, allowing for more targeted investigation of the cholinergic system.
Research into this compound gained momentum in the mid-20th century. For instance, a study published in 1968 investigated the metabolism and excretion of this compound in rats, indicating early efforts to understand its pharmacokinetic profile. nih.gov Its primary research significance lies in its potent antimuscarinic activity, which has been shown to be greater than that of atropine in some studies. scispace.com This has made it a valuable tool for researchers studying the physiological and pathological roles of the parasympathetic nervous system and muscarinic receptors. scispace.comnih.govfrontiersin.org The compound has been investigated for its potential applications in treating conditions characterized by cholinergic overactivity, such as neuroleptic-induced parkinsonism. medkoo.comdrugcentral.orgncats.io
Role of this compound in Chemical and Pharmaceutical Research
In the realm of chemical and pharmaceutical research, this compound serves as a pivotal molecule. It is often used as an intermediate in the synthesis of other compounds and as a reference standard in analytical method development. cymitquimica.comsynzeal.com Its distinct chemical structure, featuring a 3,4'-bipiperidine ring system with a glutarimide (B196013) moiety and a phenylmethyl substituent, makes it a subject of interest for structure-activity relationship (SAR) studies. ontosight.aincats.io These studies aim to understand how modifications to its chemical structure affect its biological activity, potentially leading to the development of new therapeutic agents with improved selectivity and efficacy. ncats.io
Furthermore, this compound's properties as a muscarinic antagonist have made it a standard tool in pharmacological research to probe the function of muscarinic acetylcholine receptors (mAChRs). medchemexpress.commolnova.comglpbio.com These receptors are integral to numerous bodily functions, and their dysregulation is implicated in various diseases. wikipedia.org By blocking these receptors, researchers can elucidate their role in different physiological processes. frontiersin.org
Table 1: Chemical and Physical Properties of this compound
Property | Value |
Molecular Formula | C23H27ClN2O2 |
Molecular Weight | 398.93 g/mol |
Appearance | White to off-white crystalline powder |
Solubility | Soluble in water and various organic solvents |
CAS Number | 5633-14-7 |
This table is based on data from multiple sources. cymitquimica.commedkoo.commolnova.comsynzeal.com
Enantiomeric Considerations of Benzetimide and Dexetimide (B1670337) in Research Paradigms
A crucial aspect of this compound research is its stereochemistry. Benzetimide is a chiral molecule and exists as a racemic mixture of two stable enantiomers: dexetimide and levetimide (B1674941). scispace.comnih.gov This chirality is a significant factor in its biological activity.
Dexetimide , the dextrorotatory or (S)-enantiomer, is the pharmacologically active form. guidetopharmacology.orgmedchemexpress.com It is a high-affinity muscarinic receptor antagonist and is primarily responsible for the anticholinergic effects observed with benzetimide. medchemexpress.comguidetopharmacology.org Research has shown that dexetimide is significantly more potent than its counterpart, levetimide. nih.gov In fact, the antagonistic potency of dexetimide has been found to be over 6000 times higher than that of levetimide. scispace.comnih.gov This dramatic difference in activity makes the enantiomers of benzetimide a classic example of stereoselectivity in drug-receptor interactions. nih.gov
Levetimide , the levorotatory or (R)-enantiomer, is considered the inactive enantiomer. medkoo.com Its binding affinity for muscarinic receptors is substantially lower than that of dexetimide. nih.gov The stark contrast in the pharmacological activity between dexetimide and levetimide provides a powerful research tool. nih.gov By comparing the effects of the two enantiomers, researchers can distinguish between specific receptor-mediated effects (elicited by dexetimide) and non-specific effects. nih.gov
The stability of these enantiomers, unlike those of atropine which can interconvert, further enhances their utility in research. scispace.com This stability allows for precise investigations into the stereospecific requirements of muscarinic receptors. osti.gov The use of radiolabeled dexetimide, such as with fluorine-18, has also enabled its use as a tracer in positron emission tomography (PET) imaging to study muscarinic receptors in the brain and heart. researchgate.netpublications.csiro.au
Table 2: Enantiomers of Benzetimide
Enantiomer | Chirality | Pharmacological Activity | Research Significance |
Dexetimide | (S)-(+) | High-affinity muscarinic antagonist | The active enantiomer, used to study specific receptor interactions. |
Levetimide | (R)-(-) | Low-affinity/inactive | Used as a negative control to differentiate specific from non-specific effects. |
This table is based on data from multiple sources. scispace.comnih.govguidetopharmacology.orgmedchemexpress.comnih.govmedkoo.com
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOSXRNMDUWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036320 | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320322 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5633-14-7 | |
Record name | Benzetimide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5633-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzetimide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzetimide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZETIMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What is the primary mechanism of action of Benzetimide hydrochloride in neurological research?
this compound acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting central and peripheral cholinergic pathways. Its antagonism blocks acetylcholine binding, making it valuable for studying neuroleptic-induced Parkinsonism and anticholinergic effects in models of dysregulated neurotransmission . Methodologically, researchers employ receptor-binding assays (e.g., radioligand displacement) to quantify its affinity (Ki values) and functional assays (e.g., isolated tissue contraction) to assess potency.
Q. Which experimental models are validated for studying the anticholinergic effects of this compound?
Preclinical studies frequently use in vitro models such as guinea pig left atria or ileum to measure mAChR antagonism. These tissues are electrically stimulated to evoke acetylcholine-mediated contractions, with Benzetimide added to observe dose-dependent inhibition . In vivo rodent models of drug-induced Parkinsonism (e.g., haloperidol-treated rats) are employed to evaluate behavioral outcomes like catalepsy reversal .
Q. How does this compound differ in receptor specificity compared to other mAChR antagonists?
Benzetimide exhibits stereoselective binding, with its enantiomers (e.g., dextro- vs. levo-benzetimide) showing differential affinity for cardiac vs. central mAChRs. For example, in guinea pig atria, the (+)-enantiomer demonstrates higher potency, a property leveraged to dissect receptor subtype contributions . Comparative studies often pair Benzetimide with non-selective antagonists (e.g., atropine) to isolate subtype-specific effects .
Advanced Research Questions
Q. What methodologies are used to assess the stereoselective binding kinetics of this compound?
Radiolabeled enantiomers (e.g., ³H-dexbenzetimide) are incubated with target tissues (e.g., cardiac or brain membranes) in organ baths. Saturation binding assays quantify dissociation constants (Kd) and receptor density (Bmax), while competition studies with unlabeled enantiomers reveal IC50 values. Autoradiography or scintillation counting validates tissue-specific uptake and washout kinetics .
Q. How should researchers address discrepancies in reported clinical development status of this compound?
While early studies indicated Phase 2 trials for neuropsychiatric applications , recent sources note no active clinical development . To resolve contradictions, researchers should consult regulatory databases (e.g., ClinicalTrials.gov ) and prioritize peer-reviewed preclinical data. Confounding factors include historical discontinuation due to side effects (e.g., mydriasis, seizures at high doses) .
Q. What experimental design considerations are critical for evaluating long-term mAChR antagonism in vivo?
Chronic dosing studies require careful monitoring of central (e.g., cognitive deficits in Morris water maze) and peripheral (e.g., salivary secretion, intestinal motility) anticholinergic effects. Pairing Benzetimide with selective M1/M4 receptor knockouts or optogenetic models can clarify receptor subtype contributions. Dose escalation must account for potential proconvulsant activity observed in toxicity studies .
Methodological and Safety Considerations
Q. What protocols ensure stable handling and storage of this compound in laboratory settings?
Store lyophilized powder at -20°C in airtight, light-protected containers. For in vitro use, prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and dilute in physiological buffers (e.g., Krebs-Henseleit) immediately before experiments. Handling requires PPE (gloves, goggles) to prevent dermal/ocular exposure, with waste disposed via hazardous chemical protocols .
Q. How can researchers mitigate confounding variables in mAChR binding assays with Benzetimide?
Pre-incubate tissues with acetylcholinesterase inhibitors (e.g., neostigmine) to potentiate endogenous acetylcholine. Include controls for non-specific binding (e.g., excess atropine) and validate receptor saturation via Scatchard analysis. For functional assays, calibrate muscle tension using carbachol dose-response curves pre- and post-Benzetimide application .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in Benzetimide studies?
Non-linear regression (e.g., log[inhibitor] vs. normalized response) calculates EC50/IC50 values using software like GraphPad Prism. For in vivo behavioral data, mixed-effects models account for inter-subject variability. Pairwise comparisons (e.g., Benzetimide vs. scopolamine) require Bonferroni correction to control Type I errors .
Q. How can contradictory findings in Benzetimide’s central vs. peripheral effects be resolved?
Utilize tissue-specific knockout models (e.g., CNS-restricted M1 KO mice) to isolate central mechanisms. Pharmacokinetic profiling (e.g., plasma/brain concentration-time curves) clarifies bioavailability. Microdialysis in striatal regions can correlate mAChR occupancy with neurochemical changes (e.g., dopamine release) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.